molecular formula C22H19ClN4OS B12728343 Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(2-methylphenyl)- CAS No. 84484-00-4

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(2-methylphenyl)-

Cat. No.: B12728343
CAS No.: 84484-00-4
M. Wt: 422.9 g/mol
InChI Key: DOQFHTFZSAYPOR-UHFFFAOYSA-N
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Description

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(2-methylphenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a benzimidazole ring, a chloro substituent, and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(2-methylphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-1H-benzimidazole with a suitable methoxyphenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(2-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(2-methylphenyl)- involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to certain enzymes or receptors, modulating their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(phenyl)-
  • Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)-

Uniqueness

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(2-methylphenyl)- is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a benzimidazole ring, chloro substituent, and methoxyphenyl group sets it apart from other similar compounds.

Properties

CAS No.

84484-00-4

Molecular Formula

C22H19ClN4OS

Molecular Weight

422.9 g/mol

IUPAC Name

1-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C22H19ClN4OS/c1-14-4-2-3-5-18(14)27-22(29)24-16-7-9-17(10-8-16)28-13-21-25-19-11-6-15(23)12-20(19)26-21/h2-12H,13H2,1H3,(H,25,26)(H2,24,27,29)

InChI Key

DOQFHTFZSAYPOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)OCC3=NC4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

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